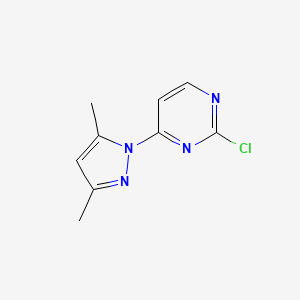

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(3,5-dimethylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)8-3-4-11-9(10)12-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEUNAXJMQKCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647495 | |

| Record name | 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52476-66-1 | |

| Record name | 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52476-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes to 2-Chloro-4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidine

Method A: Nucleophilic Substitution of 2,4-Dichloropyrimidine

This two-step approach leverages the differential reactivity of chlorinated pyrimidine positions.

Step 1: Synthesis of 4-Chloro-2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidine

2,4-Dichloropyrimidine reacts with 3,5-dimethylpyrazole in ethanol under reflux (3–4 hours) in the presence of potassium carbonate (K₂CO₃) as a base. The 4-position exhibits higher electrophilicity due to resonance stabilization, favoring substitution at this site.

Reaction Conditions

- Molar Ratio : 1:1.2 (pyrimidine:pyrazole)

- Solvent : Anhydrous ethanol

- Temperature : 78°C (reflux)

- Yield : 72–76%

Step 2: Selective Chlorination at Position 2

The intermediate from Step 1 undergoes chlorination using POCl₃ under catalytic dimethylformamide (DMF).

Optimized Protocol

- Reagents : POCl₃ (5 equiv), DMF (0.1 equiv)

- Conditions : Reflux at 110°C for 2 hours

- Workup : Quenching with ice-water, neutralization with NaHCO₃

- Yield : 85–88%

Mechanistic Insight

POCl₃ acts as both a chlorinating agent and Lewis acid, activating the pyrimidine ring for electrophilic substitution. DMF catalyzes the reaction via Vilsmeier-Haack intermediate formation.

Method B: Cyclocondensation of Thiouracil Derivatives

An alternative route utilizes 2-thiouracil as a starting material, exploiting its reactivity with hydrazine hydrate and subsequent cyclization.

Step 1: Formation of 2-Hydrazino-4-Chloropyrimidine

6-Methyl-2-thiouracil reacts with hydrazine hydrate in ethanol under reflux (3 hours), followed by POCl₃-mediated chlorination to yield 2-hydrazino-4-chloropyrimidine.

Key Data

- Hydrazine Hydrate : 10 mM in ethanol

- Chlorination : POCl₃ (10 mM), 100°C for 2 hours

- Yield : 79% (hydrazino intermediate), 88% (chlorinated product)

Step 2: Pyrazole Ring Formation

The hydrazino intermediate undergoes cyclization with acetylacetone in ethanol (reflux, 3 hours), forming the 3,5-dimethylpyrazole moiety at position 4.

Reaction Parameters

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | 2,4-Dichloropyrimidine | 2-Thiouracil |

| Reaction Steps | 2 | 3 |

| Overall Yield | 61–67% | 55–60% |

| Regioselectivity | High | Moderate |

| Purification | Column chromatography | Recrystallization |

Key Observations

Structural Characterization and Spectral Data

Infrared Spectroscopy (IR)

¹H Nuclear Magnetic Resonance (NMR)

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Competing substitution at positions 2 and 4 is mitigated by:

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazolyl group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most notable applications of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is its role as an inhibitor of DNA polymerase. This inhibition is crucial in the context of cancer treatment, as it can impede the proliferation of cancer cells by disrupting their ability to replicate DNA. Research has shown that this compound exhibits potent activity against various cancer cell lines, making it a candidate for further development as an anticancer drug .

1.2 Selective Androgen Receptor Modulation

The compound has also been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in specific tissues, such as muscle and bone, while minimizing effects on other tissues like the prostate. This selectivity can lead to therapeutic benefits in conditions like muscle wasting and osteoporosis without the adverse effects associated with traditional anabolic steroids .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition mechanisms. Its ability to inhibit DNA polymerase allows researchers to investigate the structural requirements for enzyme activity and the potential for developing new inhibitors that could be used therapeutically .

2.2 Structural Studies

The crystal structure of this compound reveals insights into its molecular interactions, including non-classical intramolecular hydrogen bonds and intermolecular C—H⋯π interactions. Such structural studies are essential for understanding the compound's reactivity and interactions with biological macromolecules .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was attributed to its action on DNA polymerase, leading to increased apoptosis in treated cells compared to controls .

Case Study 2: Selective Androgen Receptor Modulation

In preclinical trials assessing the compound’s efficacy as a SARM, it was shown to promote muscle growth without affecting prostate weight significantly in animal models. This indicates its potential for treating conditions like sarcopenia while reducing the risk of prostate-related side effects associated with traditional anabolic agents .

Mechanism of Action

The mechanism of action of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents at Position 4 | CAS Number |

|---|---|---|---|---|

| This compound | C₉H₉ClN₄ | 208.65 | 3,5-Dimethylpyrazole | 52476-66-1 |

| 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine | C₇H₆ClN₅ | 195.61 | Imidazole | 1805015-17-1 |

| 2-Chloro-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine | C₉H₆ClN₅S | 251.69 | Pyrazole (fused thienopyrimidine) | N/A |

| 2-Chloro-4-(4-fluorophenyl)pyrimidine | C₁₀H₆ClFN₂ | 208.62 | 4-Fluorophenyl | 85979-59-5 |

Key Observations :

- Steric and Electronic Effects : The 3,5-dimethylpyrazole group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity and metabolic stability compared to imidazole or phenyl substituents .

- Thienopyrimidine vs.

Pharmacological Activity Comparisons

Table 2: Anticonvulsant Activity of Pyrimidine Derivatives (MES Test, 100 mg/kg)

Key Findings :

- Pyrazole vs. Imidazole : Pyrazole-substituted derivatives (e.g., 11a–d) exhibit higher protection rates (60–75%) and lower neurotoxicity compared to imidazole analogs, likely due to reduced hydrogen-bonding capacity and optimized steric fit .

Biological Activity

2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.64 g/mol. The compound features a pyrimidine ring substituted with a 3,5-dimethylpyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. In particular, compounds similar to this compound have shown significant activity against various pathogens. For instance, in vitro evaluations indicated that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds bearing the pyrazole structure have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, one study identified a derivative with an excellent COX-2 selectivity index of over 8, indicating its potential as an anti-inflammatory agent .

| Compound | COX-2 Selectivity Index | ED50 (mg/kg) |

|---|---|---|

| 125b | 9.31 | >2000 |

Tissue-selective Androgen Receptor Modulation

Another notable biological activity of this compound class is their role as tissue-selective androgen receptor modulators (SARMs). These compounds have been recognized for their therapeutic potential in treating conditions associated with androgen receptor signaling . The modulation of androgen receptors can lead to beneficial effects in muscle wasting and osteoporosis.

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes such as COX, which play a pivotal role in the inflammatory response.

- Receptor Modulation : It acts on androgen receptors to exert tissue-selective effects that can be harnessed for therapeutic purposes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted where various pyrazole derivatives were tested against common bacterial strains. The results indicated that modifications in the pyrazole moiety significantly influenced antimicrobial potency.

Case Study 2: Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives exhibited significant reductions in inflammation compared to controls, showcasing their potential for treating inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives can react with halogenated pyrimidines under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization may employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and stoichiometry. Statistical methods, such as factorial design, minimize experimental runs while identifying critical factors affecting yield and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To confirm substitution patterns on the pyrazole and pyrimidine rings (e.g., ¹H/¹³C NMR for methyl groups at positions 3 and 5 of the pyrazole) .

- X-ray crystallography : For resolving stereochemical ambiguities and validating molecular geometry .

- Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for intermediates .

- HPLC : To assess purity (>95%) and detect trace impurities .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for antileishmanial, antimalarial, or anticancer agents due to its heterocyclic pharmacophore. Researchers functionalize the chloro group on pyrimidine for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties, followed by in vitro bioactivity screening against disease-specific targets .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for substitution reactions. Programs like Gaussian or ORCA optimize geometries and predict regioselectivity. The ICReDD framework integrates these computations with machine learning to prioritize reaction pathways, reducing trial-and-error experimentation . For example, reaction path searches may identify optimal solvents or catalysts for nucleophilic aromatic substitution .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from variations in:

- Purity : Validate via HPLC and elemental analysis to exclude impurities affecting bioassay results .

- Experimental design : Standardize assay protocols (e.g., cell lines, incubation times) and use positive/negative controls .

- Stereochemical factors : Use chiral chromatography or asymmetric synthesis to isolate enantiomers for activity comparison .

Q. What reactor designs or separation technologies improve yield in scaled-up synthesis?

- Methodological Answer :

- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions, minimizing byproducts .

- Membrane separation : Isolate intermediates via nanofiltration, particularly for thermally labile compounds .

- Process simulation : Tools like COMSOL Multiphysics model fluid dynamics and optimize residence time .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s bioactivity?

- Methodological Answer :

- Systematic derivatization : Replace the chloro group with electron-withdrawing/donating substituents and assay against biological targets .

- Crystallographic data : Correlate molecular docking results (e.g., binding affinity to enzymes) with X-ray structures to refine pharmacophore models .

Data Contradiction and Validation

Q. What strategies validate synthetic intermediates when spectral data conflicts with expected results?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.